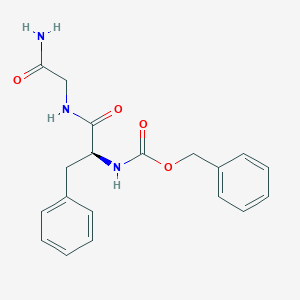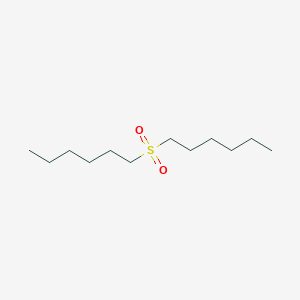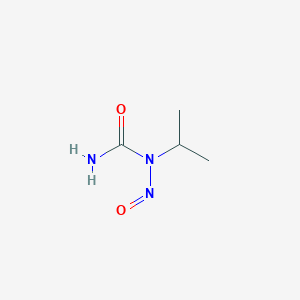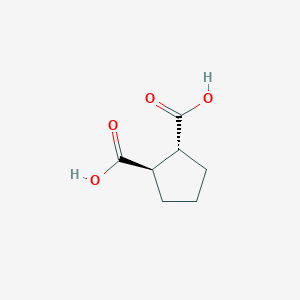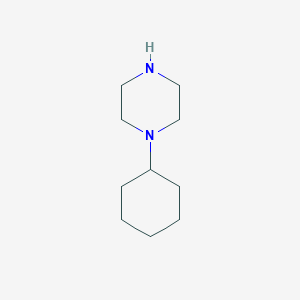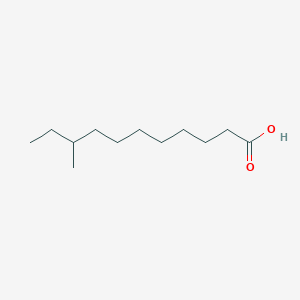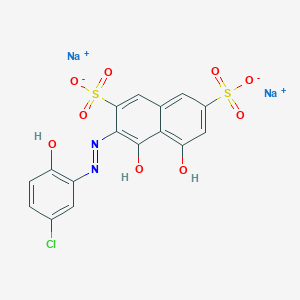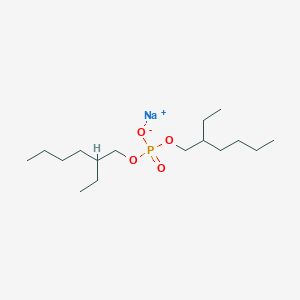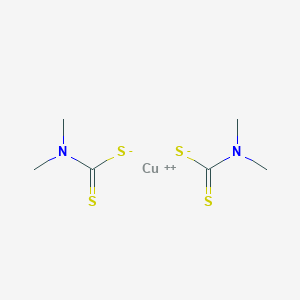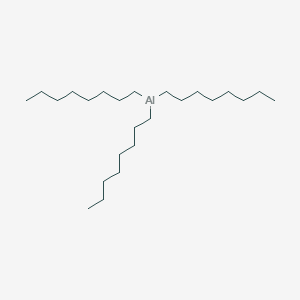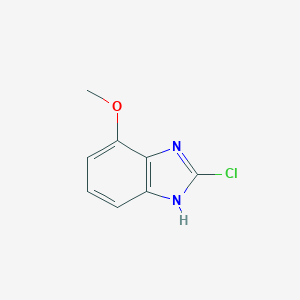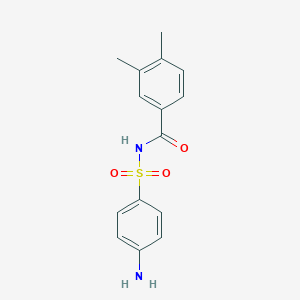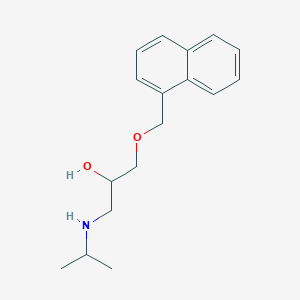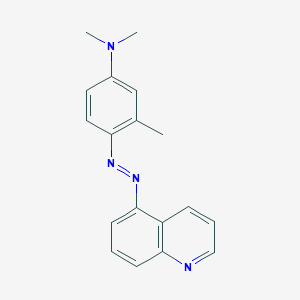
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, also known as DAAQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of azo dyes and has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science.
作用机制
The mechanism of action of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the formation of a stable complex with biomolecules such as proteins and nucleic acids. This complex formation leads to changes in the optical and electronic properties of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, which can be used to study the binding properties of biomolecules. In pharmacology, the complex formation of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline with target proteins leads to inhibition of their activity, which can be used for the treatment of various diseases.
生化和生理效应
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been reported to have several biochemical and physiological effects. In vitro studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
The advantages of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in laboratory experiments include its high stability, low toxicity, and ease of synthesis. However, the limitations of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline include its limited solubility in water and its potential to form complexes with non-target biomolecules, which can lead to false-positive results.
未来方向
There are several future directions for the research on 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. One potential direction is the development of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline-based fluorescent probes for the study of biomolecules. Another potential direction is the synthesis of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline derivatives with improved solubility and binding properties. Additionally, the potential applications of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in the field of materials science and nanotechnology should be explored further.
合成方法
The synthesis of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the reaction of 4-(dimethylamino) benzene diazonium chloride with 5-chloroquinoline in the presence of sodium acetate. The resulting product is then purified by recrystallization to obtain pure 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. This method has been widely used in the laboratory and has been reported in several scientific journals.
科学研究应用
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a fluorescent probe to study the binding properties of proteins and nucleic acids. In pharmacology, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a building block for the synthesis of new materials with unique optical and electronic properties.
属性
CAS 编号 |
17416-21-6 |
|---|---|
产品名称 |
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline |
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
N,N,3-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(22(2)3)9-10-16(13)20-21-18-8-4-7-17-15(18)6-5-11-19-17/h4-12H,1-3H3 |
InChI 键 |
ITOZCFPNONFYRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
规范 SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



